Cas no 343322-83-8 (2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester)

2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester structure
343322-83-8 structure
Product Name:2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester
CAS No:343322-83-8
MF:C23H22F3NO3S2
MW:481.550894260406
CID:67754
PubChem ID:11525877
Update Time:2025-04-18

2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid ethyl ester
    • ethyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
    • SCHEMBL13647570
    • ethyl {2-methyl-4-[({4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl}methyl)sulfanyl]phenoxy}acetate
    • 343322-83-8
    • Inchi: 1S/C23H22F3NO3S2/c1-4-29-21(28)12-30-19-10-9-18(11-14(19)2)31-13-20-15(3)27-22(32-20)16-5-7-17(8-6-16)23(24,25)26/h5-11H,4,12-13H2,1-3H3
    • InChI Key: UFVBRBHUNZQEET-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(C(F)(F)F)=CC=2)=NC(C)=C1CSC1=CC=C(C(C)=C1)OCC(=O)OCC

Computed Properties

  • Exact Mass: 481.09946
  • Monoisotopic Mass: 481.09932040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.34
  • Boiling Point: 563.828 °C at 760 mmHg
  • Flash Point: 294.793 °C
  • PSA: 48.42
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